![molecular formula C13H13NO5 B121663 Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate CAS No. 71869-80-2](/img/structure/B121663.png)

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

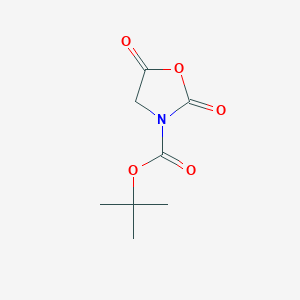

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate, also known as BDC, is an organic compound that has been studied for its potential applications in a wide range of scientific fields. It has been used as an intermediate in the synthesis of various compounds and as a reagent in organic synthesis. BDC has also been studied for its applications in biochemistry and physiology, as well as its potential benefits in laboratory experiments.

Scientific Research Applications

Catalytic Applications and Synthesis

- Au(I)-Catalyzed Intramolecular Hydrofunctionalization : Research demonstrates the effectiveness of Au(I) catalysts in the intramolecular hydroamination, hydroalkoxylation, and hydroarylation of allenyl carbamates, leading to the formation of nitrogen, oxygen heterocycles, and vinyl tetrahydrocarbazoles with high yield and exo-selectivity. This process is applicable for the synthesis of various cyclic compounds including piperidine and pyrrolidine derivatives (Zhang et al., 2006; Kinder et al., 2008).

Spectroscopic Analysis

- Vibrational and Electronic Properties : The vibrational and electronic properties of Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate were explored through FT-IR, FT-Raman spectra, and UV absorption spectroscopy. Theoretical DFT calculations were employed for molecular geometry and vibrational spectra analysis, highlighting the compound's electronic and nonlinear optical properties (Rao et al., 2016).

Chemical Synthesis and Mechanism Studies

- Synthesis and Mass Spectrometry : Research into the synthesis and characterization of phosphonate derivatives using benzyl carbamate revealed insights into reaction mechanisms and mass spectrometric fragmentations, providing pathways to novel compounds with potential applications in various fields (Cai et al., 2007).

Polymerizable Antioxidants

- New Monomeric Antioxidants : Studies on monomeric antioxidants containing hindered phenol groups showed their synthesis and characterization. These compounds exhibited significant stabilizing effects against thermal oxidation, indicating their potential in enhancing polymer stability (Pan et al., 1998).

Mechanism of Action

Target of Action

The primary target of Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is amines . Amines play a crucial role in the synthesis of peptides , which are essential components of proteins and play significant roles in biological functions.

Mode of Action

this compound interacts with its targets through a process known as free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a succinimidyl radical is formed, which removes a hydrogen atom to form succinimide . This interaction results in changes at the molecular level .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . The removal of a hydrogen atom from the benzylic position can be resonance stabilized , which is a key step in many organic chemistry reactions .

Pharmacokinetics

The compound’s interaction with amines suggests that it may have bioavailability relevant to peptide synthesis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of amines, facilitating peptide synthesis . This can have downstream effects on protein function and, consequently, various biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a benzene ring affects the stability of radicals and carbocations . Additionally, the rate of reaction can be influenced by the difference in electronegativity .

properties

IUPAC Name |

benzyl N-[(3R)-2,6-dioxooxan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXAMRRMFCPXNC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510061 |

Source

|

| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71869-80-2 |

Source

|

| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)

![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)

![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)

![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)